MK-7622 (3-[(1S,2S)-2-Hydroxycyclohexyl]-6-[(6-methyl-3-pyridinyl)methyl]benzo[h]quinazolin-4(3H)-one) is a synthetic compound developed as a potential therapeutic agent for neurological and cognitive disorders, specifically Alzheimer's disease. [, ] It functions as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1R), a subtype of muscarinic receptors found in the central nervous system. [, , , , ] MK-7622 enhances the activity of M1 receptors by binding to an allosteric site, a different location from the receptor's acetylcholine binding site. [, , ] This selective modulation of M1 receptors makes MK-7622 a valuable tool for studying the role of M1 in cognitive function and exploring its potential as a therapeutic target. [, , , ]
The synthesis of MK-7622 involves several key steps that utilize advanced organic chemistry techniques. The primary method reported includes a Negishi-type cross-coupling reaction, which involves the reaction of a chloropyridine derivative with an organozinc reagent to form the core structure of MK-7622. Subsequent steps involve functional group modifications to enhance selectivity and potency towards the M1 receptor .
MK-7622 has a molecular formula of C25H25N3O2 and a molecular weight of approximately 399.49 g/mol. Its structure features a complex arrangement that includes aromatic rings and nitrogen-containing heterocycles, which are critical for its binding affinity and selectivity towards the M1 muscarinic receptor.
MK-7622 participates in various chemical reactions typical for allosteric modulators. Its mechanism primarily involves reversible binding to the allosteric site on the M1 receptor, which alters the receptor's conformation and enhances its interaction with acetylcholine.
The mechanism of action for MK-7622 involves its role as a positive allosteric modulator, which means it does not directly activate the M1 receptor but rather enhances its response to acetylcholine. This modulation leads to increased intracellular signaling pathways associated with cognitive enhancement.
MK-7622 exhibits distinct physical and chemical properties that are essential for its function as a drug candidate.
MK-7622 is primarily investigated for its potential applications in treating cognitive impairments associated with Alzheimer's disease and other neurodegenerative disorders. Its ability to selectively enhance M1 receptor activity makes it an attractive candidate for developing therapies aimed at improving memory and cognitive function without the side effects commonly associated with traditional cholinergic drugs.
The M1 muscarinic acetylcholine receptor (M1R) represents a critical therapeutic target due to its dense localization in brain regions governing cognition—including the hippocampus, prefrontal cortex, and cortex. Preclinical models demonstrate that M1R activation enhances synaptic plasticity, promotes gamma-wave electroencephalogram (EEG) activity linked to attention, and facilitates cerebral blood flow. Conversely, M1R knockout mice exhibit pronounced deficits in memory and learning tasks. In Alzheimer’s disease (AD), cholinergic neuron degeneration reduces endogenous acetylcholine, impairing M1R-mediated signaling essential for cognitive processing. This receptor’s role extends beyond AD; its involvement in schizophrenia (via glutamatergic modulation), pain pathways, and sleep-wake cycles underscores its broad neurological significance [3] [4].
Orthosteric muscarinic agonists (e.g., xanomeline) historically demonstrated procognitive effects in AD but were hampered by dose-limiting peripheral adverse events mediated by non-M1 receptors (M2–M5). These receptors regulate peripheral functions: M2/M4 in cardiac output and smooth muscle contraction, and M3 in salivary/gastric secretion. The high homology (>80%) in orthosteric binding sites across muscarinic subtypes impedes selective activation. Allosteric modulation circumvents this by targeting topographically distinct, less-conserved receptor regions. Positive allosteric modulators (PAMs) like MK-7622 amplify acetylcholine’s effects selectively at M1 receptors without directly activating them, thereby minimizing off-target toxicity. This approach synergizes with acetylcholinesterase inhibitors (AChEIs), which elevate synaptic acetylcholine but lack receptor specificity [3] [4] [8].
MK-7622 emerged as a novel, potent, and highly selective M1 PAM, entering Phase II trials for AD. Its molecular design exploits the M1 receptor’s allosteric site, achieving half-maximal potentiation (EC50) at 16 nM in calcium mobilization assays. Unlike earlier nonselective agonists, MK-7622 exhibits >6,000-fold selectivity for M1 over M2–M5 subtypes at concentrations up to 100 μM. Preclinical studies confirmed blood-brain barrier penetration and target engagement via sigma-band EEG activation—an alertness biomarker. Merck advanced MK-7622 as a first-in-class candidate to test the clinical viability of selective M1 modulation, positioning it as an adjunctive therapy to standard AChEIs [3] [4] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7